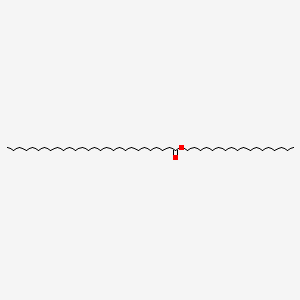
Octadecyl octacosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecyl octacosanoate: is a chemical compound with the molecular formula C46H92O2 . It is an ester formed from octacosanoic acid and octadecyl alcohol. This compound is known for its use in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Octadecyl octacosanoate can be synthesized through the esterification reaction between octacosanoic acid and octadecyl alcohol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions often include temperatures ranging from 100°C to 150°C and may require several hours to complete.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octadecyl octacosanoate can undergo oxidation reactions, particularly at the ester bond, leading to the formation of carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester back into the corresponding alcohol and acid.
Substitution: Nucleophilic substitution reactions can occur at the ester bond, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and alcohols.
Reduction: Octacosanoic acid and octadecyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: Octadecyl octacosanoate is used as a model compound in studies of esterification and hydrolysis reactions. It is also employed in the synthesis of other complex esters and as a reference material in analytical chemistry.
Biology: In biological research, this compound is used to study lipid metabolism and the role of long-chain esters in biological systems. It serves as a substrate in enzymatic studies involving esterases and lipases.
Medicine: While not commonly used directly in medicine, this compound’s derivatives and related compounds are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: In industrial applications, this compound is used as a lubricant, plasticizer, and surfactant. Its properties make it suitable for use in cosmetics, coatings, and polymer industries.
Mechanism of Action
The mechanism of action of octadecyl octacosanoate involves its interaction with various molecular targets, primarily through its ester bond. In enzymatic reactions, esterases and lipases hydrolyze the ester bond, releasing octacosanoic acid and octadecyl alcohol. These products can then participate in further metabolic pathways or chemical reactions.
Comparison with Similar Compounds
- Octadecyl stearate
- Octadecyl palmitate
- Octadecyl myristate
Comparison: Octadecyl octacosanoate is unique due to its longer carbon chain compared to similar compounds like octadecyl stearate or octadecyl palmitate. This longer chain length imparts different physical and chemical properties, such as higher melting points and different solubility characteristics. These differences make this compound suitable for specific applications where longer chain esters are required.
Properties
CAS No. |
95415-29-5 |
|---|---|
Molecular Formula |
C46H92O2 |
Molecular Weight |
677.2 g/mol |
IUPAC Name |
octadecyl octacosanoate |
InChI |
InChI=1S/C46H92O2/c1-3-5-7-9-11-13-15-17-19-21-22-23-24-25-26-27-28-29-30-32-34-36-38-40-42-44-46(47)48-45-43-41-39-37-35-33-31-20-18-16-14-12-10-8-6-4-2/h3-45H2,1-2H3 |
InChI Key |
WCYLDNUDABIGOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















